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Compound of Interest

Compound Name: Ethoxymethanol

Cat. No.: B161747 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of computational methods used to determine the

bond dissociation energies (BDEs) of ethoxymethanol. Understanding the BDEs of a molecule

is crucial for predicting its thermal stability, reaction pathways, and overall chemical behavior.

This information is particularly valuable in fields such as combustion chemistry, atmospheric

science, and drug metabolism studies.

Data Presentation: Bond Dissociation Energies of
Ethoxymethanol
The following table summarizes the calculated bond dissociation energies (BDEs) for various

bonds in ethoxymethanol (CH₃CH₂OCH₂OH) from two different computational studies. The

values are presented in kilocalories per mole (kcal/mol).
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Bond
Breuer et al. (2024)
[DLPNO-CCSD(T)]

Jin et al. (2024) [M06-2X/6-
311++G(d,p)]

CH₃CH₂O–CH₂OH 84.4
Not explicitly stated in

available abstracts

CH₃–CH₂OCH₂OH
Not explicitly stated in

available abstracts

Not explicitly stated in

available abstracts

CH₃CH₂–OCH₂OH
Not explicitly stated in

available abstracts

Not explicitly stated in

available abstracts

CH₃CH₂OCH₂O–H >95
Not explicitly stated in

available abstracts

H–CH₂CH₂OCH₂OH
Not explicitly stated in

available abstracts

Not explicitly stated in

available abstracts

CH₃C(H)–OCH₂OH
Not explicitly stated in

available abstracts

Not explicitly stated in

available abstracts

CH₃CH₂OC(H)–OH
Not explicitly stated in

available abstracts

Not explicitly stated in

available abstracts

Note: The study by Breuer et al. provides a potential energy surface for ethoxymethanol, and

the value for the CH₃CH₂O–CH₂OH bond fission is explicitly mentioned as the lowest energy

pathway.[1] Other bond fission reactions are reported to have energies above 95 kcal/mol.[1]

Detailed BDEs for all individual bonds from Jin et al. were not available in the public abstracts.

Experimental and Computational Protocols
A detailed understanding of the methodologies employed in these computational studies is

essential for evaluating the reliability and accuracy of the reported BDEs.

Breuer et al. (2024): DLPNO-CCSD(T) Method
The study by Breuer and colleagues utilized a high-level quantum chemical method to

investigate the high-temperature chemistry of small hydroxy ethers, including ethoxymethanol.
[1]
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Methodology: The bond dissociation energies were derived from one-dimensional potential

energy surface scans. The electronic structure calculations were performed using the

Domain-based Local Pair Natural Orbital Coupled Cluster with Singles, Doubles, and

perturbative Triples (DLPNO-CCSD(T)) method. This method is known for providing results

that are very close to the "gold standard" CCSD(T) method but with significantly reduced

computational cost, making it suitable for larger molecules.

Basis Set: While the specific basis set used is not detailed in the provided abstract, high-

accuracy calculations of this nature typically employ large, correlation-consistent basis sets

(e.g., aug-cc-pVTZ).

Geometry Optimization: The geometries of the molecules and the resulting radicals were

likely optimized at a lower level of theory, a common practice in computational chemistry to

reduce computational expense, before the final high-level single-point energy calculations.

Jin et al. (2024): M06-2X Functional
The research by Jin and coworkers focused on the pyrolysis of 2-methoxyethanol and included

calculations on related molecules like ethoxymethanol. Their work employed Density

Functional Theory (DFT), a widely used computational method.[1]

Methodology: The calculations were performed using the M06-2X hybrid meta-GGA

functional. The M06-2X functional is known for its good performance in thermochemistry and

kinetics, particularly for main-group elements.[2][3][4]

Basis Set: The 6-311++G(d,p) basis set was used in their calculations.[1] This is a triple-zeta

basis set that includes diffuse functions (++) on heavy and hydrogen atoms and polarization

functions (d,p) on heavy and hydrogen atoms, respectively. This combination is generally

considered to provide a good balance between accuracy and computational cost for many

organic molecules.

Frequency Calculations: It is standard practice in such studies to perform frequency

calculations at the same level of theory to obtain zero-point vibrational energies (ZPVE) and

to confirm that the optimized structures correspond to true minima on the potential energy

surface.
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Mandatory Visualization
The following diagram illustrates a typical workflow for the computational determination of bond

dissociation energies.
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Caption: A generalized workflow for calculating bond dissociation energies using computational

chemistry methods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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